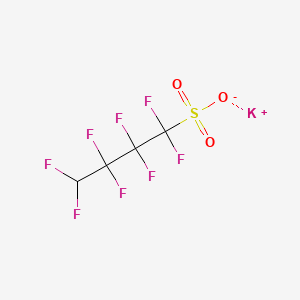

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate

Description

Chemical Identity and Nomenclature

This compound is characterized by the molecular formula C₄HF₈KO₃S , with a molar mass of 338.19 g/mol. The compound’s systematic IUPAC name reflects its structural features: a butane chain substituted with eight fluorine atoms and a sulfonate group at the first carbon, neutralized by a potassium cation. Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 29420-49-3 |

| EC Number | 274-517-7 |

| DSSTox Substance ID | DTXSID20880947 |

| Synonyms | Potassium nonafluorobutanesulfonate; PFBS potassium salt |

The anion component, perfluorobutanesulfonate (PFBS⁻), consists of a linear perfluorinated alkyl chain (C4F9) bonded to a sulfonic acid group. X-ray crystallography studies confirm a tetrahedral geometry around the sulfur atom, with the potassium ion forming ionic bonds to the sulfonate oxygen atoms. This configuration enhances solubility in polar solvents, with reported solubility exceeding 500 g/L in water at 25°C.

Historical Development and Industrial Adoption

The synthesis of this compound emerged as a strategic response to regulatory pressures on long-chain PFAS. Following the 2000-2002 phase-out of PFOS by 3M, this compound became a key ingredient in reformulated Scotchgard® stain repellents by June 2003. Industrial adoption accelerated due to:

- Surfactant Performance : The compound’s ability to reduce surface tension (18-22 mN/m at 0.1% solution) made it suitable for firefighting foams, electroplating baths, and coating applications.

- Reduced Persistence : With a human half-life of ~30 days versus PFOS’s 5.4 years, it initially appeared environmentally favorable.

- Thermal Stability : Decomposition temperatures above 400°C enabled uses in high-temperature industrial processes.

Major production facilities emerged in the United States, European Union, and Japan, with global demand driven by sectors requiring oil/water repellency and chemical inertness. By 2020, U.S. Environmental Protection Agency (EPA) records indicated its presence in 78% of analyzed industrial surfactant formulations.

Regulatory Classification and Hazard Identification

Global regulatory bodies have implemented divergent frameworks for this compound:

| Jurisdiction | Classification | Basis |

|---|---|---|

| European Union | Substance of Very High Concern (SVHC) under REACH | Persistent, mobile, toxic (PMT) properties; endocrine disruption potential |

| United States | No federal designation; listed on TSCA Inventory | Existing chemical status under TSCA §8(b) |

| Canada | Tracked under Chemicals Management Plan CMP3 | Ecological persistence (BC soil standard: 0.9 mg/kg) |

The European Chemicals Agency’s 2017 SVHC designation highlighted concerns over:

- Environmental Mobility : Log Koc values of 1.2-1.8 indicate high groundwater migration potential.

- Toxicological Endpoints : Rodent studies showed thyroid dysregulation (EC50: 2.1 mg/kg/day) and reduced offspring viability.

- Irritancy : GHS classification as Skin Irritant Category 2 and Eye Irritant Category 2A.

Properties

CAS No. |

70259-85-7 |

|---|---|

Molecular Formula |

C4HF8KO3S |

Molecular Weight |

320.20 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |

InChI |

InChI=1S/C4H2F8O3S.K/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15;/h1H,(H,13,14,15);/q;+1/p-1 |

InChI Key |

KTMCAOSDNBNPRO-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Batch Reaction with Potassium Hydroxide

Reaction Principle:

Perfluorobutanesulfonyl fluoride (C4F9SO2F) reacts with aqueous potassium hydroxide to form potassium perfluorobutanesulfonate (C4F9SO3K), potassium fluoride (KF), and water. The reaction is represented as:$$

\text{C}4\text{F}9\text{SO}2\text{F} + 2 \text{KOH} \rightarrow \text{C}4\text{F}9\text{SO}3\text{K} + \text{KF} + \text{H}_2\text{O}

$$-

- Molar ratio of potassium hydroxide to perfluorobutanesulfonyl fluoride: 2 to 3 mol (preferably 2 mol)

- Reaction temperature: 50 to 100 °C (preferably around 80 °C)

- Reaction time: 10 to 50 hours

- Potassium hydroxide concentration: 20 to 70 parts by mass per 100 parts of perfluorobutanesulfonyl fluoride

Process:

The reaction mixture is stirred under controlled temperature. After completion, the potassium perfluorobutanesulfonate crystallizes upon cooling, is filtered, and dried to yield the product.Purity Considerations:

Impurities such as 1,1,2,2,3,3,4,4-octafluorobutanesulfonic acid potassium salt can form due to the presence of perfluorosulfolane impurities in the starting material. These impurities are minimized by controlling the raw material purity and reaction conditions.

Continuous Fluid Reaction with Calcium Hydroxide Addition

Innovation:

To improve production efficiency and product purity, a continuous fluid reaction method replaces traditional batch processing. This method also incorporates calcium hydroxide to reduce potassium fluoride impurities by precipitating calcium fluoride.-

- Reactor Setup: Use of a tubular reactor for continuous feeding and reaction.

- Feed: Simultaneous continuous feeding of perfluorobutanesulfonyl fluoride and an aqueous slurry containing potassium hydroxide and calcium hydroxide.

- Reaction Conditions:

- Temperature: 70 to 100 °C (typically around 80 °C)

- Pressure: Sufficient to maintain perfluorobutanesulfonyl fluoride in liquid state

- Post-Reaction Processing:

- Drying the reaction mixture to evaporate water, leaving a solid containing calcium fluoride and potassium perfluorobutane sulfonate.

- Dissolving the solid in ethanol at 65-76 °C.

- Crystallizing potassium perfluorobutane sulfonate from the ethanol solution.

- Purification: Filtering and drying the crystallized product to obtain high-purity potassium perfluorobutane sulfonate.

-

- Continuous operation enhances production efficiency.

- Calcium hydroxide addition reduces KF impurity by forming insoluble CaF2, which can be removed.

- Improved product purity (~98%) and yield.

Sulfonation of Octafluorobutane Followed by Neutralization

Alternative Route:

The parent acid, 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid, can be synthesized by sulfonation of octafluorobutane using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.Neutralization:

The acid is then neutralized with potassium hydroxide or another potassium source to form the potassium sulfonate salt.Considerations:

This method requires careful control of sulfonation conditions to avoid overreaction or degradation and subsequent purification steps to isolate the potassium salt.

- Data Table: Summary of Preparation Methods

| Method | Reactants & Conditions | Temperature (°C) | Reaction Time | Purification Steps | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Batch Reaction with KOH | Perfluorobutanesulfonyl fluoride + KOH (2 mol eq.) | 50 - 100 (80) | 10 - 50 hours | Cooling, crystallization, filtration | >95 | Longer reaction time, batch process |

| Continuous Fluid Reaction | Perfluorobutanesulfonyl fluoride + KOH + Ca(OH)2 slurry | 70 - 100 (80) | Continuous | Drying, ethanol dissolution, crystallization | ~98 | Higher purity, continuous, KF impurity reduced |

| Sulfonation + Neutralization | Octafluorobutane + SO3 or ClSO3H, then neutralization | Variable | Variable | Neutralization, crystallization | Variable | Requires sulfonation step, more complex |

The continuous fluid reaction method with calcium hydroxide addition is a significant advancement, offering improved purity and efficiency compared to traditional batch methods. The removal of potassium fluoride as calcium fluoride reduces contamination and facilitates downstream processing.

Reaction temperature and molar ratios are critical parameters influencing yield and purity. Excess alkali can lead to decomposition, while insufficient amounts reduce conversion.

The presence of perfluorosulfolane impurities in starting materials can lead to unwanted side products such as potassium 1,1,2,2,3,3,4,4-octafluorobutanesulfonic acid salt. Pre-treatment of raw materials with alkali solutions can reduce these impurities.

Ethanol dissolution and recrystallization are effective purification steps to achieve high-purity potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate.

The preparation of this compound is well-established through the reaction of perfluorobutanesulfonyl fluoride with potassium hydroxide. The evolution from batch to continuous fluid reaction methods, especially with calcium hydroxide addition, has enhanced production efficiency and product purity. Control of reaction parameters and purification steps is essential to minimize impurities and optimize yield. These methods provide a robust foundation for industrial-scale synthesis of this important fluorinated sulfonate compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can yield lower oxidation state products.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Environmental Studies

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate has been investigated for its environmental impact and degradation pathways. Research indicates that it can serve as a safer alternative to perfluorooctanesulfonic acid (PFOS), a known persistent environmental pollutant. Studies have shown that this compound can degrade under specific conditions, potentially leading to less harmful byproducts compared to traditional fluorinated compounds .

Case Study: Degradation Pathways

A study published in Green Chemistry examined the degradation of this compound using hydrogen peroxide as an oxidizing agent. The results indicated that while the compound is stable under certain conditions, it can undergo degradation leading to shorter-chain perfluoro compounds that are less toxic than PFOS .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a surfactant in various chromatographic techniques. Its unique properties allow for enhanced separation of complex mixtures and improved detection limits in mass spectrometry.

Table 2: Applications in Analytical Techniques

| Technique | Application |

|---|---|

| Liquid Chromatography | Used as a mobile phase modifier |

| Mass Spectrometry | Enhances ionization efficiency |

| Solid Phase Extraction | Improves extraction efficiency of analytes |

Industrial Applications

The compound's unique properties make it suitable for potential industrial applications. Its stability and low toxicity profile suggest it could be used in formulations for coatings or as an additive in various products.

Potential Uses

- Coatings : As a hydrophobic agent in protective coatings.

- Additives : In plastics and polymers to enhance performance characteristics.

Mechanism of Action

The mechanism of action of Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with various substrates, facilitating catalytic and reactive processes. The fluorinated backbone provides stability and resistance to degradation, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Potassium Perfluorobutane Sulfonate (PFBS, CAS 29420-49-3)

- Structure: C₄F₉KO₃S (nonafluorobutane sulfonate with an additional fluorine at the terminal carbon).

- Molecular Weight : 338.19 g/mol .

- Key Differences: PFBS has a nonafluoro configuration (nine fluorines), making it more fluorinated than the octafluoro variant. The extra fluorine in PFBS increases hydrophobicity and thermal stability but may raise environmental persistence concerns .

Potassium Perfluorooctane Sulfonate (PFOS, KPFOS)

- Structure : C₈F₁₇KO₃S (eight-carbon chain with 17 fluorines).

- Molecular Weight : ~538 g/mol.

- Regulatory restrictions on PFOS (due to persistence and toxicity) have driven demand for shorter-chain alternatives like the octafluorobutane sulfonate .

Sodium Perfluorobutane Sulfonate (NaPFBS)

- Structure : C₄F₉SO₃Na.

- Key Differences :

Physicochemical Properties

Biological Activity

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (commonly referred to as potassium perfluorobutane sulfonate or PFBS) is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, potential health effects, environmental impact, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 29420-49-3

- Molecular Formula : C4HF9O3S.K

- Molar Mass : 339.21 g/mol

- Appearance : White powder

- Water Solubility : 46.2 g/L at 20°C

Potassium PFBS exhibits surfactant properties which influence its biological activity. As a PFAS compound, it has been associated with various biological effects due to its persistence in the environment and bioaccumulation potential. The mechanism of action primarily involves:

- Cell Membrane Interaction : PFBS can disrupt cellular membranes due to its amphiphilic nature.

- Endocrine Disruption : Studies suggest that PFBS may interfere with hormone signaling pathways.

Toxicological Studies

Various studies have assessed the toxicological profile of potassium PFBS. Key findings include:

- Acute Toxicity : In aquatic organisms such as fish and invertebrates, potassium PFBS displays low acute toxicity. For instance, the LC50 values for fish are generally above 100 mg/L .

- Chronic Effects : Long-term exposure studies indicate potential reproductive and developmental toxicity in aquatic species. For example, chronic exposure resulted in altered reproductive success in certain fish species .

Environmental Impact

Potassium PFBS is persistent in the environment due to its chemical structure. It does not readily degrade and can accumulate in living organisms. The following points summarize its environmental behavior:

- Bioaccumulation Factor (BAF) : Studies have reported BAF values ranging from 0.30 to 0.38 at different concentrations over a 28-day exposure period .

- Water Solubility : Its high solubility in water facilitates widespread distribution in aquatic environments.

Human Health Implications

A notable case study examined the presence of PFBS in drinking water supplies near industrial sites. The study highlighted:

- Health Monitoring : Residents exposed to elevated levels of PFBS reported increased incidents of thyroid dysfunction and immune system alterations.

- Regulatory Actions : These findings prompted regulatory agencies to assess and mitigate PFAS contamination in drinking water sources.

Wildlife Studies

Research on wildlife exposure has shown:

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate in synthetic chemistry research?

- Methodological Answer : Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm structural integrity and fluorine substitution patterns. Chemical shifts and coupling constants are critical for distinguishing stereoisomers .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonate S=O stretching at ~1368 cm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., orbitrap) to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Combustion analysis to validate calculated vs. experimental C/H/N percentages (e.g., ±0.5% deviation acceptable) .

- Chromatography : Silica gel chromatography with hexane/ether or hexane/ethyl acetate gradients for purification .

Q. What methodologies assess the acute toxicity of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use peripheral blood mononuclear cells (PBMCs) treated with fluorinated surfactants. Metrics include:

- Cell Viability : Calcein-AM (live cells) and propidium iodide (dead cells) fluorescence .

- Apoptosis/Necrosis : Caspase-3 activation assays and morphological analysis .

- Environmental Toxicity : Comparative studies with perfluorobutane sulfonic acid (PFBS) analogs to evaluate bioaccumulation potential .

Q. What are critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to prevent inhalation/contact .

- Waste Disposal : Classify as hazardous waste under REACH regulations due to its SVHC (Substance of Very High Concern) status .

- Storage : Room temperature in sealed containers to avoid degradation or contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported performance data, such as surface tension reduction claims for derivatives of this compound?

- Methodological Answer :

- Independent Replication : Reproduce synthesis protocols (e.g., F404 derivative synthesis) using identical conditions (e.g., hexane/ether ratios, reaction times) .

- Purity Validation : Cross-check via NMR to detect fluorinated impurities that may skew surface tension measurements .

- Critical Evaluation of Retracted Studies : Scrutinize methodologies in retracted work (e.g., Guo et al., 2022) for flawed assumptions or incomplete characterization .

Q. What strategies optimize the synthesis of derivatives to enhance environmental safety while maintaining efficacy?

- Methodological Answer :

- Green Solvent Substitution : Replace traditional solvents (e.g., ether) with ionic liquids or supercritical CO to reduce toxicity .

- Fluorination Alternatives : Explore electrochemical fluorination to minimize byproducts like perfluorooctane sulfonate (PFOS) .

- Lifecycle Assessment (LCA) : Quantify environmental persistence using high-resolution mass spectrometry to track degradation intermediates .

Q. How does the environmental persistence of this compound compare to other PFAS, and what analytical methods quantify its degradation?

- Methodological Answer :

- Comparative Degradation Studies : Use accelerated UV/O treatment to measure half-lives relative to PFBS or PFOS. Monitor via:

- LC-MS/MS : Quantify parent compound and metabolites (e.g., perfluorobutane sulfonic acid) .

- NMR : Track fluorine loss as a proxy for defluorination efficiency .

- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict partitioning coefficients (log ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.